1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea
Description
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea (molecular formula: C₂₆H₂₄F₃N₃O₄, molar mass: 499.48 g/mol) is a urea derivative featuring a dihydroisoquinoline core substituted with 6,7-dimethoxy groups, a phenyl linker, and a urea bridge connected to a 4-(trifluoromethoxy)phenyl group . Its synthesis likely follows established routes for urea derivatives, with yields for analogous compounds ranging from 85–88% .
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O4/c1-34-23-14-17-11-12-30-22(21(17)15-24(23)35-2)13-16-3-5-18(6-4-16)31-25(33)32-19-7-9-20(10-8-19)36-26(27,28)29/h3-10,14-15H,11-13H2,1-2H3,(H2,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSHLNKUAPKISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea typically involves multiple steps. One common approach starts with the preparation of the dihydroisoquinoline intermediate, which is then coupled with a phenyl isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or alkyl groups. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, reduced isoquinoline derivatives from reduction, and substituted phenyl derivatives from nucleophilic substitution .
Scientific Research Applications
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of similar urea derivatives against various cancer cell lines. For instance:
- A study synthesized a series of urea derivatives and assessed their activity against the NCI-60 human cancer cell lines. Compounds with similar structural motifs exhibited significant growth inhibition across multiple cancer types, suggesting that the urea scaffold can be optimized for enhanced anticancer activity .
- Specific derivatives demonstrated lethal effects on melanoma and renal cancer cell lines, indicating potential for further development as anticancer agents .
Study on Urea Derivatives
In a systematic investigation, researchers designed and synthesized various 1-aryl-3-{4-[substituted phenyl]}urea derivatives. Among these, certain compounds demonstrated remarkable antiproliferative activity against lung (A549), colon (HCT-116), and prostate (PC-3) cancer cell lines. Notably, one compound exhibited an IC50 value lower than 2 μM across these lines, underscoring the potential for clinical application .
Antimicrobial Studies
While primarily focused on anticancer properties, there is emerging evidence regarding the antimicrobial potential of compounds with similar structural features. For instance, some derivatives have shown effectiveness against bacterial strains such as Mycobacterium smegmatis, indicating a broader spectrum of biological activity beyond just anticancer effects .
Data Table: Summary of Biological Activities
| Compound Type | Activity Type | Cell Lines Tested | IC50 Values (μM) |
|---|---|---|---|
| Urea Derivative | Antiproliferative | A549, HCT-116, PC-3 | < 2 |
| Urea Derivative | Induction of Apoptosis | Various Cancer Cell Lines | Not specified |
| Urea Derivative | Antimicrobial | Mycobacterium smegmatis | Significant activity |
Mechanism of Action
The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
Table 1: Key Properties of Analogs vs. Target Compound
Key Observations:
Substituent Position : The target compound’s para-trifluoromethoxy group likely optimizes binding pocket alignment compared to meta-substituted analogs (e.g., 11h in ), which may exhibit altered steric interactions.
Lipophilicity : The cyclohexyl analog is more lipophilic (logP ~3.5 estimated) than the target compound (logP ~3.0), suggesting differences in membrane permeability and metabolic stability.
Electronic Effects : The trifluoromethoxy group’s strong electron-withdrawing nature may enhance receptor binding compared to methoxy or chloro substituents (e.g., ).
Biological Activity
The compound 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea is a phenyl urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its interaction with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 501.482 g/mol. The structure features a complex arrangement that includes a dihydroisoquinoline moiety and trifluoromethoxy phenyl group, which are crucial for its biological activity.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 501.482 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1024362-89-7 |
Research indicates that this compound interacts with specific biological targets, including the sigma-2 receptor . This interaction is associated with alterations in intracellular calcium regulation and cholesterol homeostasis. Such pathways are critical in various cellular processes, including apoptosis and cell proliferation.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
A significant area of study for phenyl urea derivatives is their role as IDO1 inhibitors . IDO1 is an enzyme involved in tryptophan metabolism and is a target for cancer immunotherapy. Studies have shown that modifications to the phenyl urea scaffold can enhance inhibitory activity against IDO1 .
Table 2: Inhibitory Activity of Related Compounds
| Compound ID | Structure Modification | IDO1 Inhibition Activity |
|---|---|---|
| i1 | Unsubstituted | Low |
| i2 | p-substituted | Moderate |
| i12 | Selected lead | High |
Antitumor Potential
The compound's potential as an antitumor agent has been evaluated in various studies. It has demonstrated efficacy in inhibiting tumor growth through its action on IDO1 and related pathways . The selective inhibition of IDO1 suggests that this compound could enhance antitumor immunity by preventing local tryptophan depletion.
Study 1: Efficacy Against Malignant Pleural Mesothelioma
In a study exploring the combination of trametinib (a MEK inhibitor) and another compound with similar properties to our target compound, researchers found significant antitumor effects. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting that compounds like the one under investigation could be beneficial in combination therapies for aggressive malignancies .
Study 2: Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the behavior of this compound in vivo. Preliminary results indicate favorable absorption profiles with manageable toxicity levels; however, further studies are necessary to establish comprehensive safety profiles .
Q & A
Q. What are the optimal synthetic routes for 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the dihydroisoquinoline core followed by urea bond formation. Key steps include:
- Mannich reaction for introducing the methylene bridge between the dihydroisoquinoline and phenyl groups .
- Coupling reactions (e.g., carbodiimide-mediated) for urea bond formation between aromatic amines .
To optimize yields: - Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.
- Control temperature (60–80°C) during coupling to balance reactivity and side-product formation.
- Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel with gradient elution (hexane:ethyl acetate) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy groups at 6,7-positions, trifluoromethoxy resonance) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching calculated mass).
- IR Spectroscopy : Identifies urea C=O stretching (~1640–1680 cm) and trifluoromethoxy C-F vibrations (~1150–1250 cm) .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers containing cyclodextrins or surfactants (e.g., Tween-80) to prevent precipitation .
- pH adjustment : Test solubility in phosphate-buffered saline (pH 7.4) or acetate buffer (pH 5.0) to mimic physiological conditions.
- Lyophilization : Prepare lyophilized powders for reconstitution in aqueous media .
Q. What stability studies are critical for ensuring compound integrity during storage?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Light sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation of the urea moiety .
- Hydrolysis risk : Avoid aqueous solutions at extreme pH (<3 or >10) unless stabilized .
Q. What in vitro screening strategies are recommended for initial biological activity assessment?
- Methodological Answer :
- Kinase inhibition assays : Prioritize kinases with structural homology to targets of related urea derivatives (e.g., RET or EGFR kinases) using fluorescence polarization assays .
- Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure and Alamar Blue endpoint. Include positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against specific targets?
- Methodological Answer :
- Systematic substitution : Modify the dihydroisoquinoline’s methoxy groups (e.g., replace with ethoxy or halogen) and assess changes in IC values .
- Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize substituents that enhance hydrogen bonding (e.g., -CFO for hydrophobic interactions) .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substitution using molecular dynamics simulations .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Replicate conflicting studies using identical cell lines (e.g., ATCC-verified), passage numbers, and serum-free conditions.
- Meta-analysis : Pool data from multiple sources and apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity.
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets that may explain discrepancies .
Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?
- Methodological Answer :
- Prodrug design : Introduce ester groups at the urea nitrogen to enhance oral bioavailability, with enzymatic cleavage in plasma .
- Microsomal stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS. Adjust lipophilicity (logP) to <5 to reduce CYP450 metabolism .
- Tissue distribution : Conduct radioisotope labeling (e.g., C) and autoradiography in rodent models to assess brain penetration .
Q. What mechanistic studies elucidate the compound’s interaction with oxidative enzymes?
- Methodological Answer :
- LC-HRMS metabolomics : Identify oxidative metabolites (e.g., hydroxylation at dihydroisoquinoline’s 3,4-positions) using human hepatocytes .
- Enzyme inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- ROS detection : Use DCFH-DA fluorescence in treated cells to quantify reactive oxygen species (ROS) induction .
Q. What advanced computational methods validate target engagement in complex biological systems?
- Methodological Answer :
- Cryo-EM/PET imaging : For in vivo target validation, conjugate the compound with F for positron emission tomography (PET) imaging in tumor-bearing models .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) with immobilized recombinant targets .
- Thermal shift assays : Monitor protein thermal stability shifts (ΔT) upon compound binding using SYPRO Orange dye .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
